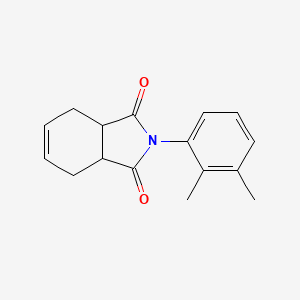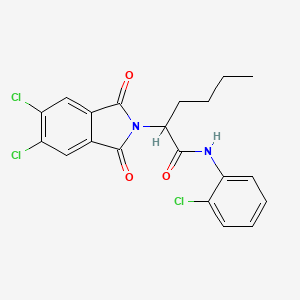![molecular formula C18H25N3O8S B3945882 1-cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945882.png)
1-cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate
Overview
Description
1-cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CNS-5161 and is a potent and selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is a subtype of serotonin receptors that are known to play a crucial role in various physiological and pathological processes. CNS-5161 has been found to exhibit promising results in preclinical studies, and its potential applications in various fields are being explored.
Mechanism of Action
CNS-5161 is a potent and selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is a subtype of serotonin receptors that are known to play a crucial role in various physiological and pathological processes. CNS-5161 blocks the activation of the 5-HT6 receptor, which leads to the modulation of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The modulation of these neurotransmitters leads to the neuroprotective, antidepressant, anxiolytic, and cognitive-enhancing effects of CNS-5161.
Biochemical and Physiological Effects:
CNS-5161 has been found to exhibit various biochemical and physiological effects, including:
1. Neuroprotection: CNS-5161 has been found to protect neurons from oxidative stress, inflammation, and apoptosis.
2. Antidepressant and Anxiolytic Effects: CNS-5161 has been found to reduce depressive and anxiety-like behaviors in animal models.
3. Cognitive Enhancement: CNS-5161 has been found to improve learning and memory in animal models.
Advantages and Limitations for Lab Experiments
CNS-5161 has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent and Selective: CNS-5161 is a potent and selective antagonist of the 5-HT6 receptor, which makes it an ideal tool for studying the role of the 5-HT6 receptor in various physiological and pathological processes.
2. Neuroprotective: CNS-5161 has been found to exhibit neuroprotective effects, which makes it an ideal tool for studying neurodegenerative disorders.
3. Cognitive Enhancing: CNS-5161 has been found to improve cognitive function, which makes it an ideal tool for studying cognitive enhancement.
Limitations:
1. Complex Synthesis: The synthesis of CNS-5161 is a complex process that requires specialized skills and equipment.
2. Limited Availability: CNS-5161 is not widely available, which can limit its use in lab experiments.
3. Limited Knowledge: There is limited knowledge about the long-term effects of CNS-5161, which can limit its use in lab experiments.
Future Directions
There are several future directions for the study of CNS-5161, including:
1. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of CNS-5161 in humans.
2. Combination Therapy: The potential of CNS-5161 in combination therapy with other drugs needs to be explored.
3. Neurodegenerative Disorders: The potential of CNS-5161 in the treatment of neurodegenerative disorders needs to be further explored.
4. Psychiatric Disorders: The potential of CNS-5161 in the treatment of psychiatric disorders needs to be further explored.
5. Cognitive Enhancement: The potential of CNS-5161 in cognitive enhancement needs to be further explored.
Conclusion:
CNS-5161 is a potent and selective antagonist of the 5-HT6 receptor that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit promising results in preclinical studies, and its potential applications in neurodegenerative disorders, psychiatric disorders, and cognitive enhancement are being explored. The synthesis of CNS-5161 is a complex process that requires specialized skills and equipment. There are several future directions for the study of CNS-5161, including clinical trials, combination therapy, and further exploration of its potential applications in various fields.
Scientific Research Applications
CNS-5161 has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit promising results in preclinical studies, and its potential applications are being explored in the following areas:
1. Neurodegenerative Disorders: CNS-5161 has been found to exhibit neuroprotective effects and has the potential to treat neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
2. Psychiatric Disorders: CNS-5161 has been found to exhibit antidepressant and anxiolytic effects and has the potential to treat psychiatric disorders such as depression and anxiety.
3. Cognitive Enhancement: CNS-5161 has been found to improve cognitive function and has the potential to enhance learning and memory.
properties
IUPAC Name |
1-cyclohexyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S.C2H2O4/c20-19(21)15-8-4-5-9-16(15)24(22,23)18-12-10-17(11-13-18)14-6-2-1-3-7-14;3-1(4)2(5)6/h4-5,8-9,14H,1-3,6-7,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMWCPFWMDIFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3945819.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-phenylpropanamide](/img/structure/B3945829.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3945834.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3945859.png)
![3-(4-methoxyphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3945860.png)
![3-ethyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3945864.png)
![3-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3945866.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3945884.png)
![N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide](/img/structure/B3945892.png)
![2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3945893.png)
